Superior A1 Receptor Affinity Compared to Classical Agonists CPA and CHA
(+/-)-5'-Chloro-5'-deoxy-ENBA demonstrates a 4.5-fold higher binding affinity for the human adenosine A1 receptor compared to the prototypical agonist N6-cyclopentyladenosine (CPA), and a >16-fold higher affinity than N6-cyclohexyladenosine (CHA) [1]. This superior affinity is critical for studies requiring robust receptor occupancy at lower concentrations, reducing the likelihood of non-specific effects or solubility limitations.
| Evidence Dimension | A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.51 nM |
| Comparator Or Baseline | N6-cyclopentyladenosine (CPA): Ki = 2.3 nM; N6-cyclohexyladenosine (CHA): Ki = 8.85 nM |
| Quantified Difference | 4.5-fold higher affinity vs CPA; 17.4-fold higher affinity vs CHA |
| Conditions | Human A1 adenosine receptor (recombinant) competitive radioligand binding assay |
Why This Matters
Higher affinity allows for lower effective concentrations in vitro, minimizing off-target effects and improving signal-to-noise ratio in binding and functional assays.
- [1] Adooq Bioscience. N6-Cyclopentyladenosine (CPA) product datasheet. Ki values. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. N6-cyclohexyladenosine (CHA) entry. Ki value derived from ChEMBL. View Source
